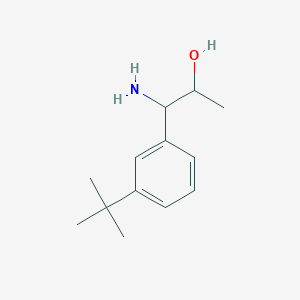
6-(Cyclopentylmethoxy)pyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclopentylmethoxy)pyridin-3-OL is an organic compound with the molecular formula C({11})H({15})NO(_{2}). It features a pyridine ring substituted with a cyclopentylmethoxy group at the 6-position and a hydroxyl group at the 3-position. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentylmethoxy)pyridin-3-OL typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-OL as the starting material.
Alkylation: The hydroxyl group at the 3-position of pyridine-3-OL is protected, often using a silyl protecting group.
Cyclopentylmethoxy Introduction: The protected pyridine-3-OL undergoes an alkylation reaction with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate.
Deprotection: The protecting group is then removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Cyclopentylmethoxy)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution: Sodium hydride (NaH) for deprotonation, followed by alkyl halides for substitution.
Major Products
Oxidation: 6-(Cyclopentylmethoxy)pyridin-3-one.
Reduction: Various alcohol derivatives depending on the reducing agent.
Substitution: Derivatives with different alkyl or aryl groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
6-(Cyclopentylmethoxy)pyridin-3-OL has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its effects on various biological pathways and its potential as a bioactive compound.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Cyclopentylmethoxy)pyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxypyridin-3-OL: Similar structure but with a methoxy group instead of a cyclopentylmethoxy group.
6-(Cyclohexylmethoxy)pyridin-3-OL: Similar structure but with a cyclohexylmethoxy group.
3-Hydroxy-6-methoxypyridine: Similar but lacks the cyclopentyl group.
Uniqueness
6-(Cyclopentylmethoxy)pyridin-3-OL is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
6-(cyclopentylmethoxy)pyridin-3-ol |
InChI |
InChI=1S/C11H15NO2/c13-10-5-6-11(12-7-10)14-8-9-3-1-2-4-9/h5-7,9,13H,1-4,8H2 |
Clave InChI |
YQODKJWQOITOCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)COC2=NC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13049471.png)
![6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B13049473.png)












